6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine
CAS No.: 1037764-87-6
Cat. No.: VC11714765
Molecular Formula: C7H8FNO2S
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037764-87-6 |
|---|---|
| Molecular Formula | C7H8FNO2S |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 6-fluoro-2-methyl-3-methylsulfonylpyridine |
| Standard InChI | InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3 |
| Standard InChI Key | IPAGEVKSCYHZQF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)F)S(=O)(=O)C |
| Canonical SMILES | CC1=C(C=CC(=N1)F)S(=O)(=O)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 6-fluoro-2-methyl-3-methylsulfonylpyridine, reflects its substitution pattern. Its SMILES notation () and InChIKey () provide precise structural descriptors. The methylsulfonyl group () enhances electrophilicity, while the fluorine atom influences electronic distribution and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 1037764-87-6 |
| SMILES | CC1=C(C=CC(=N1)F)S(=O)(=O)C |
| XLogP3 | 1.2 (estimated) |
Synthesis Methods
Multi-Step Synthesis
The synthesis typically involves fluorination and sulfonylation steps. A common route starts with 2-methyl-3-pyridinol, which undergoes fluorination using agents like (diethylaminosulfur trifluoride), followed by sulfonylation with methylsulfonyl chloride under basic conditions. Alternative methods, as described in patent WO2013065064A1, involve condensing intermediates like 4-(methylthio)phenylacetonitrile with nicotinic esters, followed by hydrolysis and oxidation .
Table 2: Representative Synthesis Steps
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Fluorination of 2-methyl-3-pyridinol | , 0–5°C |
| 2 | Sulfonylation | , KOH, THF |
| 3 | Oxidation of intermediates | , |
Pharmaceutical Applications
COX-2 Inhibition
The compound serves as a precursor for COX-2 inhibitors such as Etoricoxib. Derivatives exhibit values as low as 0.0283 nM, surpassing traditional NSAIDs in selectivity . The methylsulfonyl group is critical for binding to the enzyme’s hydrophobic pocket .
TRPV1 Antagonism
Pyridine derivatives of 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine demonstrate potent TRPV1 antagonism. Compound 31 from PubMed study achieved 98% inhibition of capsaicin-induced pain in murine models, with an of 1.2 mg/kg .
Table 3: Biological Activity Profile
| Activity | Model/Assay | Efficacy |
|---|---|---|
| COX-2 Inhibition | In vitro enzyme assay | |
| TRPV1 Antagonism | Formalin test (mice) | 98% pain reduction |
Industrial and Agrochemical Uses
Herbicide Development
The methylsulfonyl moiety enhances herbicidal activity by interfering with acetolactate synthase (ALS) in weeds. Field trials show 90% efficacy against Amaranthus retroflexus at 50 g/ha.
Comparative Analysis with Analogues
Structural Analogues
Compared to 5-fluoro-6-methylpyridin-3-sulfonamide, the 3-methylsulfonyl group in 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine increases metabolic stability ().
Table 4: Property Comparison
| Compound | (h) | |
|---|---|---|
| 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | 1.2 | 4.7 |
| 5-Fluoro-6-methylpyridin-3-sulfonamide | 0.8 | 1.2 |
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